molecular formula C24H19ClNP B083977 Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- CAS No. 14796-87-3

Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-

Cat. No. B083977
CAS RN: 14796-87-3
M. Wt: 387.8 g/mol
InChI Key: DCCDDQMSUTXSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-, also known as Wittig reagent, is an organophosphorus compound used in organic synthesis. It is a versatile reagent that is commonly used in the preparation of alkenes and other organic compounds. The compound is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- involves the formation of a ylide intermediate. The ylide intermediate is a highly reactive species that can react with a variety of electrophiles to form new carbon-carbon bonds. The reaction typically proceeds via a concerted mechanism, resulting in the formation of a new double bond.
Biochemical and Physiological Effects
Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- has no known biochemical or physiological effects. The compound is primarily used in organic synthesis and has no known applications in medicine or other fields.

Advantages and Limitations for Lab Experiments

The advantages of using benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- in lab experiments include its versatility and ease of use. The compound can be used to prepare a wide range of organic compounds and is relatively simple to synthesize. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment to handle it safely.

Future Directions

There are several potential future directions for research involving benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-. One possible area of research is the development of new synthetic methods using the compound. Another potential direction is the investigation of the compound's potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in organic synthesis.

Synthesis Methods

The synthesis of benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- involves the reaction of triphenylphosphine with chloroform to form triphenylphosphine dichloride. The resulting compound is then reacted with aniline to form benzenamine, 3-chloro-N-(triphenylphosphoranylidene)-. The reaction is typically carried out in a solvent such as ether or dichloromethane under reflux conditions.

Scientific Research Applications

Benzenamine, 3-chloro-N-(triphenylphosphoranylidene)- is widely used in scientific research due to its unique properties and applications. The compound is commonly used in the preparation of alkenes and other organic compounds. It is also used in the synthesis of various pharmaceuticals and other biologically active compounds.

properties

CAS RN

14796-87-3

Molecular Formula

C24H19ClNP

Molecular Weight

387.8 g/mol

IUPAC Name

(3-chlorophenyl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C24H19ClNP/c25-20-11-10-12-21(19-20)26-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H

InChI Key

DCCDDQMSUTXSEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

synonyms

3-Chloro-N-(triphenylphosphoranylidene)benzenamine

Origin of Product

United States

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